molecular formula C22H21N3O5 B2741682 Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 922014-96-8

Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Katalognummer: B2741682
CAS-Nummer: 922014-96-8
Molekulargewicht: 407.426
InChI-Schlüssel: NKMVUACMDNNAOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C22H21N3O5 and its molecular weight is 407.426. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate (CAS Number: 922068-29-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC22H21N3O5
Molecular Weight407.4 g/mol
StructureChemical Structure

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : The compound exhibits significant antiproliferative effects against various cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells through the activation of caspases and the release of cytochrome c from mitochondria .
  • Cell Cycle Arrest : It has been shown to cause cell cycle arrest at the S phase, preventing the proliferation of cancer cells. This is crucial for its potential use as an anticancer agent .
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor progression and inflammation, such as cyclooxygenase (COX) and tubulin, leading to reduced tumor growth and inflammatory responses.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds in the same class as this compound:

Study 1: Antitumor Activity

A study on similar benzo[d][1,3]dioxole derivatives reported IC50 values indicating strong antitumor activity against HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cell lines. These compounds demonstrated IC50 values significantly lower than those of standard drugs like doxorubicin .

Study 2: Apoptosis Mechanism

Research examining the apoptotic mechanisms revealed that compounds with similar structures could activate mitochondrial pathways leading to apoptosis. The expression levels of pro-apoptotic proteins (Bax) were increased while anti-apoptotic proteins (Bcl-2) were decreased upon treatment with these compounds .

Study 3: Cytotoxicity Assessment

The cytotoxic effects of related compounds were assessed across various normal and cancer cell lines. The results indicated that while these compounds are effective against cancer cells, they exhibit minimal toxicity towards normal cells, suggesting a favorable therapeutic index .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives. Research indicates that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines, including:

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
7cHCT-1161.36
8bHCT-1162.34
7cMDA-MB-2316.67
8bMDA-MB-23116.03

These findings suggest that modifications in the compound's structure can significantly enhance its anticancer activity by interacting with cellular targets involved in proliferation and survival pathways.

Antibacterial Activity

In addition to anticancer properties, derivatives of this compound have demonstrated antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The antibacterial efficacy is typically measured through agar diffusion tests.

Table 2: Antibacterial Activity

CompoundPathogenZone of Inhibition (mm)
8cStaphylococcus aureus12
8cEscherichia coli11

These results indicate that specific structural features contribute to antibacterial efficacy, making these compounds potential candidates for further development as antimicrobial agents.

Case Study on Anticancer Activity

A study evaluated the effects of similar pyridazine derivatives on MDA-MB-231 cells, revealing significant apoptosis induction through mitochondrial pathways. This underscores the potential of these compounds in cancer therapy.

Eigenschaften

IUPAC Name

ethyl 4-(1,3-benzodioxol-5-ylmethylamino)-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5/c1-3-28-22(27)21-16(23-12-15-8-9-18-19(10-15)30-13-29-18)11-20(26)25(24-21)17-7-5-4-6-14(17)2/h4-11,23H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMVUACMDNNAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1NCC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.